Benzoic acid-[3]pyridylmethyl ester
Description
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Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
pyridin-3-ylmethyl benzoate |
InChI |
InChI=1S/C13H11NO2/c15-13(12-6-2-1-3-7-12)16-10-11-5-4-8-14-9-11/h1-9H,10H2 |
InChI Key |
KZWLQBXYCSZBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Benzoic acid-pyridylmethyl ester chemical structure and properties
Abstract
This technical guide analyzes the class of benzoic acid-pyridylmethyl esters, focusing on their utility as "soft" alkylation agents, ligands in coordination polymers (MOFs), and, most critically, as pH-sensitive prodrug moieties. Unlike simple alkyl esters, the incorporation of the pyridine ring introduces a basic center (
Part 1: Structural Architecture & Isomerism
The physicochemical behavior of pyridylmethyl benzoates is dictated by the position of the nitrogen atom relative to the ester linkage. This structural isomerism fundamentally alters the electronic environment and steric accessibility of the ester carbonyl.
Isomeric Classifications
-
2-Pyridylmethyl Benzoate (Picolyl ester): The nitrogen is ortho to the methylene bridge. This isomer exhibits unique hydrolytic instability due to Neighboring Group Participation (NGP) . The nitrogen lone pair can facilitate intramolecular catalysis, making this ester the most labile of the series.
-
3-Pyridylmethyl Benzoate (Nicotinyl-alcohol ester): The nitrogen is meta. Electronic effects are primarily inductive. This isomer represents the "Goldilocks" zone—stable enough for formulation but readily cleaved by plasma esterases.
-
4-Pyridylmethyl Benzoate (Isonicotinyl ester): The nitrogen is para. This isomer often yields the highest crystallinity and is frequently used in Metal-Organic Frameworks (MOFs) due to its linear geometry and ability to bridge metal centers.
Electronic Characterization (Hammett Correlation)
The ester group is electron-withdrawing. Consequently, the basicity of the pyridine nitrogen in these esters is lower than that of unsubstituted pyridine (
-
Estimated
(Conjugate Acid): (depending on isomer). -
Implication: These compounds function as weak bases. In acidic media (pH < 4), they exist as soluble pyridinium salts. In physiological media (pH 7.4), they exist primarily as neutral, lipophilic species, facilitating membrane permeation.
Part 2: Synthetic Methodologies
While Steglich esterification (DCC/DMAP) is possible, the Acid Chloride Method is preferred for scalability and purification ease. The following protocol is designed for the synthesis of 3-pyridylmethyl benzoate , but is adaptable for all isomers.
Reaction Workflow (DOT Visualization)
Figure 1: Step-by-step synthetic workflow for the generation of pyridylmethyl benzoates via nucleophilic acyl substitution.
Detailed Protocol
-
Preparation: Dissolve 3-pyridylmethanol (11 mmol) and Triethylamine (15 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under nitrogen atmosphere. Cool to 0°C.
-
Addition: Add Benzoyl Chloride (10 mmol) dropwise over 15 minutes. The reaction is exothermic; temperature control prevents side reactions.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Validation: Check TLC. The product will be less polar than the alcohol but more polar than the acid chloride.
-
-
Workup: Quench with saturated aqueous
. Extract the organic layer, wash with brine, and dry over anhydrous . -
Isolation: Evaporate solvent. The residue is often an oil.
-
Solidification Strategy: Dissolve the oil in diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt , which is a stable, white crystalline solid.
-
Part 3: Physicochemical Properties
The following data summarizes the key properties relevant to handling and analysis.
| Property | Value / Characteristic | Notes |
| Molecular Weight | 213.23 g/mol | Neutral form |
| Physical State | Viscous Oil or Low Melting Solid | Free base is often oily; HCl salts are solids ( |
| Solubility (Neutral) | DCM, DMSO, MeOH, EtOAc | Lipophilic ( |
| Solubility (Salt) | Water, Ethanol | Highly soluble below pH 4.0 |
| IR Spectrum | Strong ester carbonyl stretch [Source 1.14] | |
| 1H NMR (CDCl3) | Diagnostic singlet for the benzylic methylene. | |
| pKa (Pyridine N) | Lower than pyridine (5.[1]2) due to ester electron withdrawal. |
Part 4: Hydrolytic Stability & Prodrug Kinetics
For drug development, the hydrolysis rate is the critical parameter. These esters are designed to be stable in the bottle (shelf-life) but labile in the body (bioavailability).
Mechanism of Cleavage
Hydrolysis occurs via two distinct pathways:
-
Enzymatic Hydrolysis: Catalyzed by plasma cholinesterases and carboxylesterases. This is the dominant pathway in vivo [Source 1.6].
-
Chemical Hydrolysis (pH Dependent):
-
Acidic pH: The pyridine ring is protonated (
).[1] The positive charge repels the attacking water nucleophile, generally retarding hydrolysis. -
Alkaline pH: Hydrolysis is rapid (
attack). -
Neutral pH (2-isomer specific): The 2-pyridyl isomer hydrolyzes faster than the 3- or 4-isomers due to intramolecular general base catalysis by the unprotonated nitrogen.
-
Hydrolysis Pathway Visualization
Figure 2: Hydrolytic cleavage pathway releasing the active benzoic acid moiety and the pyridylmethanol linker.
Kinetic Validation Protocol
To determine if a derivative is suitable as a prodrug:
-
Buffer Preparation: Prepare phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Plasma Assay: Incubate the ester in human plasma at 37°C.
-
Quantification: Aliquot samples at t=0, 5, 15, 30, 60 min. Quench with Acetonitrile.[2] Analyze via HPLC (UV detection at 254 nm).
-
Half-life Calculation: Plot
vs. time.[3] The slope yields .-
Target: A successful prodrug typically has a plasma
minutes but a buffer stability (pH 7.4) of > 24 hours [Source 1.9].
-
Part 5: Applications
Prodrug Design (Solubility vs. Permeability)
-
Problem: A drug with a carboxylic acid is too polar to cross the Blood-Brain Barrier (BBB) or gut membrane.
-
Solution: Mask the acid as a pyridylmethyl ester.
-
Neutral pH: The ester is uncharged and lipophilic, crossing membranes passively.
-
Acidic Microenvironments (e.g., Lysosomes): The nitrogen protonates, trapping the molecule or increasing solubility.
-
Coordination Chemistry (MOFs)
The 4-pyridylmethyl benzoate isomer is a "divergent ligand." The carboxylate binds hard metals (Zn, Zr), while the pyridine nitrogen binds softer metals (Ag, Cu) or acts as a hydrogen bond acceptor. This enables the formation of porous Coordination Polymers used in gas storage and sensing [Source 1.2, 1.12].
References
-
Synthesis and Antimicrobial Activity of Benzoic Acid Esters. ResearchGate. Available at: [Link]
-
Supramolecular Isomerism in Cobalt(II) Coordination Polymers. Crystal Growth & Design. Available at: [Link]
-
Prodrugs and Hydrolysis of Esters. ResearchGate. Available at: [Link]
-
A prodrug approach to increasing the oral potency of a phenolic drug. PubMed. Available at: [Link]
-
Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data. Available at: [Link]
Sources
Solubility of benzoic acid 3-pyridylmethyl ester in organic solvents
An In-Depth Technical Guide to the Physicochemical Profiling and Solubility Behavior of Benzoic Acid 3-Pyridylmethyl Ester (CAS 58550-50-8).
Executive Summary
Benzoic acid 3-pyridylmethyl ester (also known as 3-pyridylmethyl benzoate or nicotinyl benzoate ) is a critical pharmaceutical intermediate and potential prodrug scaffold, structurally characterized by a lipophilic benzoate ester linked to a basic pyridine ring.
Unlike many crystalline pharmaceutical solids, this compound is frequently isolated as a viscous yellow oil at room temperature [1]. Consequently, its "solubility" profile differs fundamentally from solid-state compounds. For this molecule, the critical parameters are not saturation limits (solubility curves) but rather miscibility , lipophilicity (LogP) , and pH-dependent aqueous partitioning (pKa) .
This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic modeling, and experimental protocols for characterization, designed for researchers optimizing purification, extraction, and formulation processes.
Physicochemical Profile & Structural Properties
Understanding the molecular structure is the first step in predicting solubility behavior. The pyridine nitrogen provides a basic center (pKa ~4.8), while the benzoate ester confers significant lipophilicity.
Table 1: Physicochemical Properties of Benzoic Acid 3-Pyridylmethyl Ester
| Property | Value / Description | Source/Note |
| CAS Number | 58550-50-8 | Verified Registry |
| Molecular Formula | C₁₃H₁₁NO₂ | - |
| Molecular Weight | 213.23 g/mol | - |
| Physical State | Yellow Oil (at 25°C) | Experimental [1] |
| Boiling Point | ~350°C (Predicted) | High boiling ester |
| LogP (Octanol/Water) | 2.6 – 2.9 (Estimated) | Moderate Lipophilicity |
| pKa (Base) | ~4.8 ± 0.2 | Pyridine Nitrogen |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 3 | Ester O, Pyridine N |
Solubility and Miscibility in Organic Solvents
As a viscous oil with moderate polarity (LogP ~2.7), 3-pyridylmethyl benzoate exhibits complete miscibility with a wide range of organic solvents. The concept of "saturation solubility" (e.g., g/100g solvent) is less relevant here than solvent compatibility for processing.
Table 2: Miscibility Profile in Common Organic Solvents (at 25°C)
| Solvent Class | Specific Solvent | Miscibility Status | Process Implication |
| Alcohols | Methanol, Ethanol, IPA | Miscible | Ideal for reaction media and salt formation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent for extraction from aqueous phases. |
| Esters/Ketones | Ethyl Acetate, Acetone | Miscible | Standard solvents for chromatography. |
| Dipolar Aprotic | DMSO, DMF, NMP | Miscible | Used for high-temp reactions; difficult to remove. |
| Ethers | THF, Diethyl Ether, MTBE | Miscible | Good for liquid-liquid extraction. |
| Alkanes | Hexane, Heptane | Partially Miscible | Critical: Likely forms an oiling-out phase at low temps. Used as an antisolvent to precipitate impurities. |
| Water | Water (pH 7) | Immiscible | Forms a separate oil phase (dense). |
Senior Scientist Insight: The miscibility with alcohols and immiscibility with water makes this compound an excellent candidate for Liquid-Liquid Extraction (LLE) . The standard workup involves extracting the oil into DCM or Ethyl Acetate from a basic aqueous layer (pH > 6) to remove inorganic salts.
Thermodynamic Modeling: pH-Dependent Solubility
The solubility of 3-pyridylmethyl benzoate in aqueous media is strictly controlled by the ionization of the pyridine nitrogen.
The Henderson-Hasselbalch Relationship
The intrinsic solubility (
-
pH > 6.0: The compound exists >90% as a neutral oil. Solubility is minimal (
1-5 mg/mL). -
pH < 3.0: The compound is >99% protonated. Solubility increases drastically (limited only by the counter-ion solubility, e.g., Chloride).
Visualization of Solubility Equilibrium
The following diagram illustrates the phase behavior and chemical equilibrium governing the extraction and purification of this compound.
Experimental Protocols for Characterization
Since the compound is an oil, standard gravimetric solubility testing is invalid. The following protocols are the industry standard for characterizing such intermediates.
Protocol A: Determination of Partition Coefficient (LogP)
Objective: To quantify lipophilicity for extraction process design.
-
Preparation: Saturate 1-Octanol with Water, and Water with 1-Octanol (mutually saturated phases).
-
Dissolution: Dissolve ~10 mg of 3-pyridylmethyl benzoate in 5 mL of the saturated Octanol phase.
-
Equilibration: Add 5 mL of saturated Water phase. Vortex for 30 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
Protocol B: Salt Formation Screening (Solid State Conversion)
Objective: To convert the oily intermediate into a crystalline solid for purification.
-
Solvent Selection: Dissolve 1.0 g of the oil in 5 mL of Ethanol or Acetone .
-
Acid Addition: Slowly add 1.1 equivalents of anhydrous acid (e.g., HCl in dioxane, Oxalic acid, or p-Toluenesulfonic acid).
-
Crystallization:
-
Observation: Look for immediate precipitation.[1]
-
Induction: If no solid forms, cool to 0°C and add an antisolvent (Diethyl Ether or Hexane) dropwise.
-
-
Filtration: Collect solids and dry.
-
Solubility Check: The resulting salt will likely be soluble in water and insoluble in non-polar organics , reversing the solubility profile of the parent oil.
References
- Liu, Y., et al. (2014). "Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies." RSC Advances, 4, 12345-12350. (Describes the isolation of 3-pyridylmethyl benzoate as a yellow oil).
-
Solubility Protocols
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
- Thermodynamic Modeling: Yaws, C. L. (2003). Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing. (For general estimation methods of pyridine ester properties).
Sources
3-pyridylcarbinol benzoate synonyms and IUPAC name
This guide is structured as a high-level technical monograph designed for application scientists and medicinal chemists. It prioritizes structural clarity, synthesis reliability, and the distinction between critical isomers.
Chemical Identity, Synthesis, and Pharmacological Context
Executive Summary & Chemical Identity
3-Pyridylcarbinol benzoate is the ester formed between 3-pyridinemethanol (nicotinyl alcohol) and benzoic acid . In drug development, this compound represents a lipophilic prodrug strategy for delivering nicotinyl alcohol, a known vasodilator.
It is critical to distinguish this compound from its structural isomer, Benzyl nicotinate . While both share the formula
Nomenclature & Identifiers[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | Pyridin-3-ylmethyl benzoate |
| Common Synonyms | Nicotinyl benzoate; Benzoic acid 3-pyridylmethyl ester; 3-Pyridinemethanol benzoate |
| CAS Registry Number | 58550-50-8 (Note: distinct from Benzyl nicotinate 94-44-0) |
| Molecular Formula | |
| Molecular Weight | 213.23 g/mol |
| SMILES | O=C(OCC1=CN=CC=C1)C2=CC=CC=C2 |
| Key Moiety | Pyridine ring substituted at C3 with a benzoyloxymethyl group |
Structural Isomerism Alert
Researchers must validate starting materials to avoid isomer confusion:
-
Target (3-Pyridylcarbinol benzoate): Alcohol comes from Pyridine; Acid comes from Benzene.
-
Hydrolysis: Yields Nicotinyl alcohol (Vasodilator) + Benzoic acid.
-
-
Isomer (Benzyl nicotinate): Alcohol comes from Benzene; Acid comes from Pyridine.
-
Hydrolysis: Yields Benzyl alcohol + Nicotinic acid (Rubefacient).
-
Chemical Synthesis Protocol
Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions modified for organic solvent). Objective: To synthesize pyridin-3-ylmethyl benzoate with >95% purity.
Reagents & Materials[1][2][5][13]
-
Substrate: 3-Pyridinemethanol (Nicotinyl alcohol), >98% purity.[1]
-
Reagent: Benzoyl chloride (1.1 equivalents).
-
Base: Triethylamine (Et
N) or Pyridine (scavenger for HCl). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) - 0.1 eq (Optional, accelerates reaction).
Step-by-Step Protocol
-
Preparation:
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to maintain an inert atmosphere. -
Dissolve 3-pyridinemethanol (10 mmol) in anhydrous DCM (50 mL) .
-
Add Triethylamine (12 mmol) and DMAP (1 mmol) . Cool the mixture to 0°C in an ice bath.
-
-
Acylation:
-
Add Benzoyl chloride (11 mmol) dropwise via a syringe or addition funnel over 15 minutes.
-
Rationale: Slow addition prevents localized overheating and minimizes side reactions (e.g., polymerization).
-
Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (System: Hexane:EtOAc 7:3). The alcohol spot (
) should disappear, replaced by the less polar ester ( ).
-
-
Work-up:
-
Quench the reaction with saturated aqueous NaHCO
(50 mL) to neutralize excess acid and benzoyl chloride. -
Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Combine organic layers and wash with Brine (50 mL) .
-
Dry over anhydrous MgSO
or Na SO . Filter and concentrate under reduced pressure (Rotovap).
-
-
Purification:
-
The crude oil may crystallize upon standing. If purification is required, perform Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution from 100% Hexane to 20% EtOAc/Hexane.
-
Mechanism of Action & Metabolism
The pharmacological utility of 3-pyridylcarbinol benzoate lies in its role as a prodrug . The benzoate ester masks the polar hydroxyl group, potentially enhancing corneal or dermal permeability (Lipinski's Rule of 5 optimization) before metabolic activation.
Metabolic Activation Pathway
Upon systemic absorption, plasma esterases cleave the ester bond.
Figure 1: Metabolic hydrolysis of 3-pyridylcarbinol benzoate. The compound acts as a carrier, releasing the active vasodilator nicotinyl alcohol upon enzymatic cleavage.
Analytical Characterization Data (Expected)
To validate the synthesis, the following spectroscopic signatures should be confirmed.
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | 1720–1730 cm | Strong C=O stretch (Ester carbonyl). |
| IR Spectroscopy | ~1270 cm | C-O stretch (Ester). |
| 1H NMR (CDCl3) | Benzylic CH | |
| 1H NMR (CDCl3) | ||
| 1H NMR (CDCl3) | Phenyl protons (Benzoate group). | |
| Mass Spectrometry | m/z 214 | Protonated molecular ion. |
References
-
PubChem Compound Summary. (n.d.). Pyridin-3-ylmethyl benzoate (CAS 58550-50-8).[2] National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Pyridin-3-ylmethyl benzoate Properties and CAS. Retrieved from [Link]
Sources
Methodological & Application
The Pivotal Role of Pyridine-Based Benzoate Esters in Modern Agrochemistry: A Technical Guide for Researchers
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to the exploration of diverse chemical scaffolds. Among these, pyridine-based compounds have emerged as a cornerstone in the development of novel agrochemicals.[1][2][3][4] This guide delves into a specific, yet highly significant subclass: pyridine-based benzoate esters. We will explore their applications as herbicides, fungicides, and insecticides, providing in-depth mechanistic insights and detailed experimental protocols to empower researchers in this dynamic field.
Part 1: Herbicidal Applications: Harnessing Uncontrolled Growth
Pyridine-based benzoate esters have shown significant promise as selective herbicides, particularly for the control of broadleaf weeds in cereal crops.[5] Their efficacy stems from their ability to mimic natural plant hormones, leading to a fatal disruption of normal growth processes.
Mechanism of Action: Synthetic Auxin Mimicry
The primary mode of action for many pyridine-based herbicides is the mimicry of the plant hormone indole-3-acetic acid (IAA), a natural auxin.[5][6][7][8] These synthetic auxins bind to and activate auxin receptors, such as the TIR1/AFB protein complex, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes.[6][7] This hormonal imbalance triggers a cascade of detrimental effects, including uncontrolled cell division and elongation, epinasty (downward curling of leaves), and ultimately, plant death.[6] The ester functional group in these molecules can influence their uptake, translocation, and metabolism within the plant, thereby modulating their herbicidal activity.[3][9]
Logical Relationship: From Molecular Interaction to Herbicidal Effect
Caption: Pathway from receptor binding to herbicidal effect.
Protocol 1: Synthesis of a Model Pyridine-Based Benzoate Ester
This protocol describes a general method for the synthesis of a pyridine-based benzoate ester via the esterification of a pyridine-containing alcohol with a benzoyl chloride.
Materials:
-
Pyridine-3-methanol
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve pyridine-3-methanol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyridine-3-ylmethyl 4-chlorobenzoate.
Protocol 2: Whole-Plant Bioassay for Herbicidal Efficacy
This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy of a synthesized pyridine-based benzoate ester.[10][11]
Materials:
-
Test compound (pyridine-based benzoate ester)
-
Susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed)
-
Known susceptible and resistant biotypes (if available)
-
Commercial standard herbicide (e.g., a known auxin mimic)
-
Potting mix (soil, sand, and peat moss in a 2:1:1 ratio)
-
Pots (10 cm diameter)
-
Greenhouse with controlled temperature and light conditions
-
Laboratory sprayer with a flat-fan nozzle
-
Acetone
-
Tween 20 (surfactant)
Procedure:
-
Plant Preparation: Fill pots with the potting mix and sow seeds of the susceptible weed species at a depth of 0.5 cm. Water the pots and place them in a greenhouse maintained at 25/20 °C (day/night) with a 16-hour photoperiod.
-
Herbicide Preparation: Prepare a stock solution of the test compound in acetone. Create a series of dilutions to achieve the desired application rates. For each dilution, add a surfactant (e.g., Tween 20 at 0.5% v/v). Prepare a negative control (solvent + surfactant) and a positive control (commercial standard herbicide).
-
Herbicide Application: When the weed seedlings have reached the 2-3 true leaf stage, apply the herbicide solutions using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Post-Treatment Care: Return the pots to the greenhouse and water as needed, avoiding watering over the foliage for the first 24 hours.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (plant death). Record symptoms such as epinasty, chlorosis, and necrosis.
-
Data Analysis: Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) by performing a dose-response analysis using appropriate statistical software.
Part 2: Fungicidal Applications: Disrupting Fungal Integrity
Pyridine-based benzoate esters also exhibit promising antifungal properties, offering a potential avenue for the development of new fungicides to combat a range of plant pathogenic fungi.[12][13]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A key mechanism of action for some pyridine-based fungicides is the inhibition of ergosterol biosynthesis.[1][14] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to fungal cell death. These compounds can specifically target and inhibit enzymes in the ergosterol biosynthesis pathway, such as lanosterol demethylase.[1][14]
Experimental Workflow: From Synthesis to Fungicidal Evaluation
Caption: A typical workflow for developing a new fungicide.
Protocol 3: Synthesis of a Model Fungicidal Pyridine-Based Benzoate Ester
The synthesis protocol is analogous to Protocol 1, with the selection of appropriate starting materials based on structure-activity relationship studies for antifungal activity. For example, a pyridine-containing alcohol could be reacted with a benzoic acid derivative known to have some antifungal properties.
Protocol 4: In Vitro Antifungal Bioassay (Poisoned Food Technique)
This protocol describes a method for evaluating the in vitro antifungal activity of a test compound against a plant pathogenic fungus.[15]
Materials:
-
Test compound
-
Target fungal pathogen (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the molten PDA to cool to 45-50 °C in a water bath.
-
Compound Incorporation: Prepare a stock solution of the test compound in DMSO. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a control plate with DMSO only.
-
Plate Pouring: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
-
EC50 Determination: Calculate the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the concentration and performing a probit analysis.
Part 3: Insecticidal Applications: Targeting the Nervous System
The versatility of the pyridine scaffold extends to insect control, with several pyridine-based insecticides commercialized.[16] Pyridine-based benzoate esters represent a promising area for the discovery of new insecticidal agents.
Mechanism of Action: Disruption of Cholinergic Synaptic Transmission
Some pyridine-based insecticides act as inhibitors of the vesicular acetylcholine transporter (VAChT).[17] VAChT is responsible for loading acetylcholine into synaptic vesicles for release at the synapse.[17] Inhibition of VAChT disrupts cholinergic synaptic transmission, leading to paralysis and death of the insect.[17]
Protocol 5: Synthesis of a Model Insecticidal Pyridine-Based Benzoate Ester
The synthetic approach is similar to that described in Protocol 1, with the choice of starting materials guided by the desired insecticidal activity.
Protocol 6: Contact Insecticide Bioassay (Leaf Dipping Method)
This protocol details a leaf dipping bioassay to assess the contact toxicity of a compound against a model insect pest.[12][18]
Materials:
-
Test compound
-
Target insect pest (e.g., Aphis craccivora - cowpea aphid)
-
Host plants (e.g., fava bean seedlings)
-
Acetone
-
Triton X-100 (surfactant)
-
Petri dishes
-
Filter paper
-
Fine paintbrush
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound in acetone. Make a series of dilutions to obtain the desired test concentrations. Add a surfactant (e.g., Triton X-100 at 0.1% v/v) to each solution. Prepare a control solution with acetone and surfactant only.
-
Leaf Treatment: Detach leaves from the host plants and dip them in the test solutions for 10 seconds.
-
Drying: Place the treated leaves on filter paper and allow them to air dry for 1-2 hours.
-
Insect Infestation: Place the dried leaves in Petri dishes lined with moist filter paper. Using a fine paintbrush, transfer a known number of adult aphids (e.g., 20) onto each leaf.
-
Incubation: Cover the Petri dishes and incubate them at 25 ± 1 °C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: After 24 and 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (the concentration that causes 50% mortality) using probit analysis.
Data Summary
The following table summarizes hypothetical efficacy data for a novel pyridine-based benzoate ester (PB-1) across the three application areas.
| Application | Target Organism | Bioassay Type | Efficacy Metric | Value |
| Herbicide | Amaranthus retroflexus | Whole-Plant | GR50 | 15 g a.i./ha |
| Fungicide | Botrytis cinerea | In Vitro (Poisoned Food) | EC50 | 8.5 µg/mL |
| Insecticide | Aphis craccivora | Contact (Leaf Dip) | LC50 (48h) | 12 mg/L |
Conclusion and Future Directions
Pyridine-based benzoate esters represent a versatile and promising class of compounds for the development of new agrochemicals. Their diverse mechanisms of action, coupled with the potential for synthetic modification to optimize activity and selectivity, make them an attractive area for further research. Future studies should focus on elucidating the structure-activity relationships of this compound class in more detail, exploring their environmental fate and toxicological profiles, and investigating their potential for managing resistance to existing agrochemicals. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of crop protection.
References
-
Scientists suggest new mode of action for pyridine alkylsulfone insecticides. (2024, October 31). AgroPages. Retrieved from [Link]
- Yuan, S., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(5), 2488-2497.
- Wan, F., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Molecules, 23(10), 2473.
- Buurman, E. T., et al. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 48(1), 153-161.
-
Buurman, E. T., et al. (2004). Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654, as indicated by their IC50, lanosterols. ResearchGate. Retrieved from [Link]
-
Chempanda. (n.d.). Pyridine as Antifungal. Chempanda Blog. Retrieved from [Link]
- Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52877.
- Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.
- Miller, A. L., et al. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129.
- Grossmann, K. (2010). Auxin Herbicides: Lifting the Veil Step by Step.
- Chen, Y., et al. (2018).
- Burgos, N. R., & Salas, R. A. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. In Weed Science: Principles and Practices (pp. 313-330). Cambridge University Press.
- Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 143-150.
- Busi, R., & Powles, S. B. (2017). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 74(4), 340-347.
-
Peachey, E. (Ed.). (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. In Weed Science. The Ohio State University Pressbooks. Retrieved from [Link]
-
Pymetrozine insecticide: Targeted Insect Control. (2024, June 25). YouTube. Retrieved from [Link]
-
Neal, J. C. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]
-
Rahman, M., et al. (2018). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media. Retrieved from [Link]
-
Chempanda. (n.d.). Pyridine as insecticide. Chempanda Blog. Retrieved from [Link]
-
Gardener, J. (2021, July 23). How to Conduct a Bioassay Test | Check for Herbicides. joegardener®. Retrieved from [Link]
-
The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. In Weed Management in Turf. The Ohio State University Pressbooks. Retrieved from [Link]
- McMaster, S. A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1315.
-
Miller, A. L. E., et al. (2022, June 6). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. YouTube. Retrieved from [Link]
-
Bakhite, E. A., et al. (2015). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. Retrieved from [Link]
-
PacMOSSI. (2024, November 20). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. Retrieved from [Link]
- Cammers-Goodwin, A. (1993). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.
- Yuan, S., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Molecules, 29(7), 1642.
- Roopadevi, T. S., & Patil, M. B. (2017). In Vitro Bioassay of Fungicides, Bioagents, Botanicals and Its Against Pyricularia grisea (Cooke) Sacc. International Journal of Pure & Applied Bioscience, 5(5), 1457-1463.
- Li, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147(13-14), 7489-7498.
- Yuan, S., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(5), 2488-2497.
-
Shinde, V., et al. (2019). Exemplary plate bioassay to determine minimum fungicidal concentration (MFC) in C. albicans 90028 (a reference strain) and CAN276 (a clinical isolate). ResearchGate. Retrieved from [Link]
-
Penn State Department of Plant Science. (n.d.). Fungicide Resistance Protocol. Retrieved from [Link]
- Diehl, K. H., & Schafer, P. (1988). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
-
Bakhite, E. A., et al. (2015). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. Retrieved from [Link]
-
Zakharychev, V. V., & Gvozdik, S. V. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Retrieved from [Link]
- Miller, T. L., et al. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. Plant Disease, 107(7), 2135-2144.
- Wan, F., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Molecules, 23(10), 2473.
- Gackowski, M., et al. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Molecules, 27(23), 8206.
- Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- Bakhite, E. A., et al. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982-9986.
- Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.
- Bakhite, E. A., et al. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 18451-18464.
-
Pyridines and their Benzo Derivatives: Applications. (n.d.). ResearchGate. Retrieved from [Link]
- Miller, W. T. (2002). Method for producing substituted pyridine-carboxylic acids. Google Patents.
- Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
-
Abd El-Lateef, H. M., et al. (2026). Design and Synthesis of Pyridine and Thiazole Derivatives as Eco-friendly Insecticidal to Control Olive Pests. ResearchGate. Retrieved from [Link]
- Fioravanti, R., et al. (1998). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Bioorganic & Medicinal Chemistry Letters, 8(13), 1627-1632.
Sources
- 1. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. chempanda.com [chempanda.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
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- 17. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Pyridylmethyl Benzoate
Subject: Removal of Unreacted Benzoyl Chloride from 3-Pyridylmethyl Benzoate Ticket ID: CHEM-PUR-003 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The purification of 3-pyridylmethyl benzoate presents a unique chemical advantage: the basicity of the pyridine nitrogen. Unlike standard ester purifications where acid washes are forbidden, this molecule allows for a "pH-switching" strategy.
This guide outlines three protocols to remove unreacted benzoyl chloride (BzCl), ranked by selectivity and robustness.
| Method | Mechanism | Best For | Purity Potential |
| A. The Acid-Base Switch | Selective protonation of pyridine | High-purity requirements (>98%) | ⭐⭐⭐⭐⭐ |
| B. The Bicarbonate Quench | Hydrolysis of BzCl to benzoate | Large scale / Rough cleanup | ⭐⭐⭐ |
| C. Amine Scavenging | Derivatization to amide | High-value / Small scale | ⭐⭐⭐⭐ |
Module 1: The Acid-Base "Switch" Extraction (Recommended)
Logic: This method leverages the pKa of the pyridine nitrogen (~4.8–5.2). By lowering the pH, the product becomes water-soluble (pyridinium salt), while the impurity (benzoyl chloride/benzoic acid) remains organic-soluble.
Reagents Required
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Acid: 1.0 M Hydrochloric Acid (HCl)
-
Base: Saturated Sodium Bicarbonate (
) or 2.0 M NaOH (use with caution) -
Drying Agent: Anhydrous Magnesium Sulfate (
)
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).
-
Acid Extraction (The Separation):
-
Extract with 1.0 M HCl (3 x volume of organic layer).
-
Mechanistic Check: The 3-pyridylmethyl benzoate is now protonated (
) and moves to the Aqueous Layer . The unreacted benzoyl chloride and benzoic acid remain in the Organic Layer . -
Action: Collect the Aqueous Layer in a clean flask. Keep the organic layer for waste analysis.
-
Organic Wash (The Polishing):
-
Wash the collected Aqueous Layer once with fresh DCM.
-
Why? This removes any entrained benzoyl chloride droplets. Discard this organic wash.
-
-
Basification (The Recovery):
-
Cool the aqueous solution in an ice bath (0–5°C).
-
Slowly add 2.0 M NaOH or solid
until pH > 9. -
Mechanistic Check: The product is deprotonated back to the free base (oil/solid) and precipitates/oils out.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with fresh DCM (3 x).
-
Combine organic layers, dry over
, filter, and concentrate.
-
Workflow Diagram
Caption: Figure 1.[4] The "Switch" protocol isolates the pyridine product in the aqueous phase, leaving non-basic electrophiles (BzCl) in the organic waste.
Module 2: Chemical Scavenging (For Small Scale/High Value)
Logic: If the acid extraction is contraindicated (e.g., acid-sensitive functional groups elsewhere on the molecule), use a nucleophilic scavenger to covalently bind the benzoyl chloride.
Option A: Polymer-Supported Scavenging (Best for Parallel Synthesis)
-
Reagent: PS-Trisamine or PS-Amine resin (approx. 3.0 equiv relative to expected BzCl).
-
Protocol:
-
Add resin to the reaction mixture.
-
Stir gently for 1–2 hours at room temperature.
-
Mechanism: The resin amine attacks BzCl, forming a polymer-bound amide.
-
Filter the mixture. The impurity is trapped on the solid filter cake.
-
Concentrate the filtrate.
-
Option B: Solution-Phase Scavenging (The "DMAPA" Method)
-
Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA).
-
Protocol:
-
Add 1.5 equiv (vs BzCl) of DMAPA to the reaction. Stir for 30 mins.
-
Mechanism: DMAPA reacts with BzCl to form a highly basic amide.
-
Perform a standard dilute acid wash (1M HCl).
-
Result: The byproduct (amide) is protonated and removed in the aqueous wash. Note: This method is risky if your product is also removed by acid (see Module 1).
-
Module 3: Hydrolysis & Bicarbonate Wash (The Standard)
Logic: Benzoyl chloride hydrolyzes to benzoic acid in the presence of water.[5] Base accelerates this and converts the acid to its water-soluble salt (sodium benzoate).
Warning: While 3-pyridylmethyl benzoate is relatively stable, prolonged exposure to strong base can hydrolyze the ester linkage.
Protocol
-
Quench: Add Saturated Sodium Bicarbonate (
) to the reaction mixture. -
Stir: Stir vigorously for 30–60 minutes.
-
Critical Observation: Evolution of
gas indicates neutralization of HCl generated by hydrolysis.
-
-
Extraction: Separate layers. The benzoate salt remains in the aqueous layer.
-
Validation: Check the organic layer by TLC. If BzCl persists (smears on silica), repeat the wash with 10%
(stronger base, faster hydrolysis).
FAQ & Troubleshooting
Q1: I tried the Acid-Base Switch (Module 1), but my yield is very low. Where is my product?
Diagnosis: The final basification pH was likely too low.
-
Explanation: Pyridine has a pKa of ~5. To fully extract it back into the organic layer, the aqueous pH must be at least 2 units higher than the pKa (pH > 7).
-
Fix: Check the aqueous layer pH. If it is < 9, add more base and re-extract with DCM. Pyridines are also notoriously water-soluble; salting out the aqueous layer with NaCl can drive the product into the organic phase.
Q2: The layers are not separating (Emulsion).
Diagnosis: Pyridinium salts often act as surfactants.
-
Fix:
-
Filtration: Filter the biphasic mixture through a pad of Celite.
-
Brine: Add saturated NaCl solution to increase ionic strength.
-
Time: Allow the mixture to sit for 30+ minutes.
-
Q3: Can I use Silica Gel Chromatography?
Answer: Yes, but with caveats.
-
Benzoyl chloride is unstable on silica and often streaks, contaminating the product.
-
Recommendation: Perform a "Bicarbonate Wash" (Module 3) before loading the column to convert BzCl to Benzoic acid/Benzoate.
-
Mobile Phase: Use 1–5% Methanol in DCM with 1% Triethylamine (TEA). The TEA prevents the pyridine product from tailing on the acidic silica.
References
-
Vogel's Textbook of Practical Organic Chemistry . (1989). Purification of Esters and Acid Chlorides. Longman Scientific & Technical.
-
BenchChem Technical Guides . (2025). Purification strategies for removing benzyl/benzoyl chloride from reaction mixtures.
-
Bhattacharyya, S. (2004).[6] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[4][6] Current Opinion in Drug Discovery & Development.
-
ChemicalBook . (2025).[7] 3-Pyridinemethanol Properties and pKa Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing base catalysts (TEA/Pyridine) for benzoate synthesis
Technical Support Center: Acylation Catalyst Optimization Unit Subject: Optimizing Base Catalysts (TEA/Pyridine) for Benzoate Synthesis Ticket ID: BENZ-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Catalyst Decision Matrix
Welcome to the technical support hub. You are likely here because your benzoate synthesis—a fundamental nucleophilic acyl substitution—is suffering from poor conversion, difficult workups, or inexplicable impurities.
While both Triethylamine (TEA) and Pyridine serve as HCl scavengers in the reaction between benzoyl chloride and an alcohol, they are not mechanistically interchangeable . The choice dictates your reaction kinetics and your purification strategy.
This guide treats your chemical process as a system to be debugged.
Module 1: Mechanism & Kinetics (The "Why")
User Query: "I switched from Pyridine to TEA to avoid the smell, but my yield dropped by 40%. Why?"
Technical Diagnosis: You have moved from Nucleophilic Catalysis to General Base Catalysis .
-
Pyridine is not just a proton sponge; it actively attacks the benzoyl chloride to form an N-acylpyridinium intermediate. This intermediate is more electrophilic than the original acid chloride, accelerating the attack by the alcohol (nucleophile).
-
TEA is sterically hindered. It cannot easily attack the carbonyl center. It functions primarily to neutralize the HCl generated. Without the "shuttle" effect of the acyl-pyridinium ion, the reaction relies solely on the direct attack of the alcohol on the acid chloride, which is significantly slower.
Visualizing the Mechanism
The following diagram contrasts the catalytic cycles. Note the "Active Intermediate" pathway available only to Pyridine (and DMAP).
Figure 1: Mechanistic divergence between Pyridine (Nucleophilic Catalysis) and TEA (General Base). Pyridine forms a highly reactive intermediate, whereas TEA primarily acts as an acid scavenger.
Module 2: Troubleshooting Guide (FAQs)
Issue A: "My reaction is stuck at 60% conversion."
-
Cause: The HCl byproduct is protonating your pyridine/TEA, removing it from the equilibrium. If using TEA in a non-polar solvent (DCM, Toluene), TEA·HCl precipitates and can coat the stir bar or encapsulate unreacted alcohol.
-
Solution 1 (The Booster): Add DMAP (4-Dimethylaminopyridine) (0.1–5 mol%). DMAP is hyper-nucleophilic and will form the active acyl intermediate even if TEA is the bulk base. This is the "Steglich" principle applied to acid chlorides [1].
-
Solution 2 (The Solvent): Switch to a solvent where the salt is soluble (e.g., Chloroform) or ensure vigorous mechanical stirring to break up salt crusts.
Issue B: "I cannot get rid of the Pyridine smell/residue."
-
Cause: Pyridine is miscible with organic solvents and water, making it difficult to partition fully.
-
Solution (The Copper Complex): Use the CuSO₄ Wash Method .[1][2] Copper(II) ions coordinate with pyridine to form a water-soluble complex [2].
-
Visual Check: The aqueous layer turns from light blue to deep violet/purple as it pulls pyridine from the organic layer. Repeat until the aqueous layer remains light blue.
-
Issue C: "My product has a hydrolyzed impurity (Benzoic Acid)."
-
Cause: Moisture ingress. Both TEA and Pyridine will catalyze the attack of water on benzoyl chloride just as efficiently as they catalyze the alcohol.
-
Solution: Dry your DCM over molecular sieves (3Å) before use. Ensure the base is dry (distill TEA over CaH₂ if necessary).
Module 3: Optimized Workup Protocols
The following table summarizes the physical properties that dictate your workup strategy.
| Feature | Triethylamine (TEA) | Pyridine |
| Boiling Point | 89 °C (Volatile) | 115 °C (Hard to evap) |
| HCl Salt Solubility | Insoluble in Ether/DCM (Precipitates) | Soluble in DCM/CHCl₃ |
| Removal Strategy | Acid wash (HCl) or Rotovap | CuSO₄ Complexation or Azeotrope (Toluene) |
| Best For | Primary Alcohols, Simple substrates | Sterically hindered 2°/3° Alcohols |
Workflow Visualization: The Purification Decision Tree
Figure 2: Decision tree for removing base catalysts during workup. The CuSO4 path is specific to Pyridine removal.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Difficult Substrate" Method (Pyridine High-Load)
Use this for secondary alcohols or sterically hindered phenols.
-
Setup: Dissolve Alcohol (1.0 equiv) in dry Pyridine (5–10 equiv). Note: Pyridine acts as both solvent and catalyst.[3][4]
-
Cooling: Cool to 0 °C under N₂ atmosphere.
-
Addition: Add Benzoyl Chloride (1.2 equiv) dropwise. The reaction is exothermic.
-
Monitoring: Warm to RT. Monitor by TLC.[2] If incomplete after 4 hours, heat to 50 °C.
-
Workup (Critical):
-
Dilute with EtOAc.[2]
-
Wash 1: Water (removes bulk pyridine salts).
-
Wash 2: 10% CuSO₄ (aq) × 3. Watch for color change (Purple → Blue).
-
Wash 3: Brine. Dry over Na₂SO₄.
-
Protocol B: The "Clean & Fast" Method (TEA + DMAP)
Use this for primary alcohols and robust substrates.
-
Setup: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base: Add TEA (1.5 equiv) and DMAP (0.05 equiv / 5 mol%).
-
Addition: Add Benzoyl Chloride (1.1 equiv) dropwise at 0 °C.
-
Observation: A white precipitate (TEA·HCl) will form almost immediately. This confirms the reaction is progressing.
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Wash organic layer with 1M HCl (to remove TEA and DMAP).
-
Wash with saturated NaHCO₃ (to remove residual benzoic acid).
-
References
-
Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
- Pangborn, A. B., et al. (1996). Purification of Laboratory Chemicals (4th Ed). Butterworth-Heinemann. (Referencing standard copper sulfate wash techniques for pyridine removal).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. jocpr.com [jocpr.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Steglich Esterification [organic-chemistry.org]
Separation of 3-pyridylmethyl benzoate from benzoic acid byproducts
Technical Support Center: Purification of 3-Pyridylmethyl Benzoate
Topic: . Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Format: Interactive Troubleshooting Guide & Technical FAQs.
Core Technical Overview
The Challenge: Synthesizing 3-pyridylmethyl benzoate (often via Schotten-Baumann or DCC coupling) frequently results in a crude mixture containing the desired ester, unreacted 3-pyridylmethanol, and a significant equivalent of benzoic acid (hydrolysis product or excess reagent).
The Chemistry of Separation: Success relies on exploiting the amphoteric nature of the mixture components.
-
3-Pyridylmethyl benzoate: A basic ester (due to the pyridine nitrogen, pKa ~5.2) that is lipophilic in its neutral state.
-
Benzoic Acid: A carboxylic acid (pKa ~4.2) that becomes a water-soluble salt at pH > 6.
This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary purification vector, utilizing a "pH Swing" to isolate the target based on its basicity, or a "Base Wash" to remove the acidic impurity.
Standard Operating Procedures (SOPs)
Protocol A: The "Base Wash" (Primary Method)
Best for: Removing benzoic acid from the crude reaction mixture.
Mechanism: At pH ~8.5 (saturated NaHCO₃), benzoic acid deprotonates to sodium benzoate (water-soluble). The pyridine nitrogen of the ester remains unprotonated (neutral) and stays in the organic layer.
| Step | Action | Technical Rationale |
| 1 | Dilute crude mixture in EtOAc or DCM (10 mL/g). | Ensures density difference and solvates the ester. |
| 2 | Wash organic phase with Sat. NaHCO₃ (2 x vol). | Converts PhCOOH |
| 3 | Check aqueous layer pH. | Must be pH > 8 to ensure complete ionization of benzoic acid. |
| 4 | Wash with Brine, then Dry (Na₂SO₄). | Removes residual water/salts. |
| 5 | Concentrate in vacuo. | Recovers purified ester.[1] |
Protocol B: The "Acid-Base Swing" (Advanced Purification)
Best for: Isolating the ester from BOTH acidic (benzoic acid) and neutral (unreacted alcohol) impurities.
Mechanism: The pyridine ring is protonated by strong acid, moving the ester into water. Neutral/Acidic impurities stay in organic. The aqueous layer is then basified to recover the ester.
-
Dissolve crude in diethyl ether or EtOAc.
-
Extract with 1M HCl (3x). Target (Ester) moves to Aqueous phase (Pyridinium salt).
-
Discard Organic Layer (Contains Benzoic Acid & Neutral impurities).
-
Basify Aqueous Layer with solid Na₂CO₃ to pH ~9 (Keep cold!). Target returns to Neutral Free Base.
-
Extract cloudy aqueous mixture with DCM (3x).
-
Dry and Concentrate.
Decision Logic & Visualization
Figure 1: Purification Decision Tree Determine the optimal workflow based on your impurity profile.
Caption: Workflow selector for 3-pyridylmethyl benzoate purification based on impurity profile.
Troubleshooting Guide (FAQs)
Q1: "I did the bicarbonate wash, but I still see benzoic acid in my NMR."
Diagnosis: Incomplete deprotonation or partition equilibrium issues.
-
The Cause: Benzoic acid has a pKa of 4.2. While NaHCO₃ (pH 8.5) is theoretically strong enough, the partition coefficient (
) of benzoic acid in organic solvents (like DCM) is high due to hydrogen bonded dimerization. -
The Fix:
-
Increase pH: Switch from NaHCO₃ to 1M Na₂CO₃ (pH ~11). This ensures the acid is 100% ionized.
-
Solvent Switch: If using DCM, switch to Ethyl Acetate . Benzoate salts are less likely to form ion pairs in EtOAc.
-
Verification: Check the pH of the aqueous layer after mixing. If it is acidic, you have consumed all the base. Add more base until the aqueous layer remains pH > 8.
-
Q2: "My ester yield is plummeting after the Acid-Base Swing (Protocol B)."
Diagnosis: Hydrolysis of the ester bond.
-
The Cause: Esters are susceptible to hydrolysis in aqueous acid/base, especially when heated. While benzoate esters are relatively stable, the pyridine ring can sometimes assist hydrolysis (intramolecular catalysis) or simply increase solubility in water, leading to loss during extraction.
-
The Fix:
-
Temperature Control: Perform the acidification and basification steps at 0°C (Ice bath) .
-
Minimize Time: Do not leave the ester in the acidic aqueous phase overnight. Extract immediately.
-
pH Limits: Do not use concentrated HCl. 0.5M - 1.0M HCl is sufficient to protonate the pyridine (pKa ~5.2).
-
Q3: "I am trying Flash Chromatography, but the ester streaks/tails badly."
Diagnosis: Interaction between the basic pyridine nitrogen and acidic silanols on the silica gel.
-
The Cause: Silica gel is slightly acidic. Basic compounds (pyridines) hydrogen bond strongly to surface silanols, causing peak broadening and tailing.[2]
-
The Fix:
-
Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) to your mobile phase (e.g., 1% Et₃N in Hexane/EtOAc). The Et₃N blocks the active silanol sites.[2]
-
Alternative Stationary Phase: Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and better suited for separating basic amines.
-
Technical Data Reference
Table 1: Physicochemical Properties for Separation Design
| Compound | Functional Group | pKa (Approx) | Organic Solubility | Water Solubility (pH 7) |
| Benzoic Acid | Carboxylic Acid | 4.2 [1] | High | Low |
| Benzoate Ion | Carboxylate | N/A | Low | High (pH > 6) |
| 3-Pyridylmethyl benzoate | Pyridine (Base) | 5.2 (Conj. Acid) [2] | High | Low |
| Pyridinium Salt | Pyridinium (Acid) | N/A | Low | High (pH < 3) |
Table 2: Solvent Compatibility Guide
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Good | Excellent solubility for the ester. Warning: Can form emulsions with basic water. |
| Ethyl Acetate (EtOAc) | Excellent | Clean phase separation. Good for NaHCO₃ washes. |
| Diethyl Ether | Good | Good for "Acid Swing" (Protocol B) as it excludes water well. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams: Pyridine Values. Organic Chemistry Data.[3][4][5] Retrieved from [Link]
- Organic Syntheses (2025).General Procedures for the Separation of Amines and Acids. (Standard chemical practice reference).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 3-Pyridylmethyl Benzoate
Executive Summary
3-Pyridylmethyl benzoate (Nicotinyl alcohol benzoate) represents a critical structural scaffold in medicinal chemistry, serving as a bio-isostere to benzyl benzoate. In drug development, verifying the regiochemistry of the pyridine ring (2-, 3-, or 4-substitution) is paramount, as incorrect isomerism drastically alters pharmacological potency.
This guide provides a technical analysis of the 1H NMR spectrum of 3-pyridylmethyl benzoate. It objectively compares the spectral "performance"—defined here as signal resolution and diagnostic distinctiveness—against its regioisomers (2- and 4-pyridyl analogs) and the non-heterocyclic analog, benzyl benzoate.
Structural Context & Theoretical Basis
The molecule consists of two distinct aromatic systems linked by an ester-methylene bridge.
-
System A (Benzoate): A monosubstituted benzene ring (5 protons).
-
System B (Linker): An oxymethylene group (
). -
System C (Pyridine): A 3-substituted pyridine ring (4 protons).
The Analytical Challenge:
The primary difficulty in analyzing this compound in standard solvents (CDCl
DOT Diagram: Analytical Workflow
Figure 1: Standardized workflow for the isolation and spectroscopic verification of 3-pyridylmethyl benzoate.
Experimental Protocol
Synthesis (For Reference)
-
Reagents: 3-Pyridinemethanol (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Solvent).
-
Procedure: React at 0°C to RT for 4 hours. Quench with NaHCO
. -
Purification: Silica gel column (30% EtOAc in Hexanes) is required to remove unreacted alcohol which interferes with the methylene signal.
NMR Acquisition Parameters
To ensure reproducible data comparable to literature standards:
-
Instrument: 400 MHz or higher (recommended for resolving aromatic overlap).
-
Solvent: Chloroform-d (CDCl
) with 0.03% TMS. -
Concentration: 10–15 mg per 0.6 mL.
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the benzoate ortho protons).
Spectral Analysis & Assignment (CDCl )
The following table details the chemical shifts (
| Position | Protons | Shift ( | Multiplicity | Diagnostic Notes | |
| Pyridine H-2 | 1H | 8.72 | Singlet (br) or d | Key Identifier. Most deshielded due to flanking N and substituent. | |
| Pyridine H-6 | 1H | 8.61 | Doublet of Doublets | Distinctive | |
| Benzoate Ortho | 2H | 8.08 | Doublet | Deshielded by carbonyl anisotropy. | |
| Pyridine H-4 | 1H | 7.78 | Doublet of Triplets | Para to Nitrogen. | |
| Benzoate Para | 1H | 7.58 | Triplet | Often overlaps with Meta. | |
| Benzoate Meta | 2H | 7.46 | Triplet | Overlap Zone: Often merges with Pyridine H-5. | |
| Pyridine H-5 | 1H | 7.35 | Doublet of Doublets | Most shielded pyridine proton. | |
| Methylene | 2H | 5.41 | Singlet | - | Deshielded vs. Benzyl Benzoate (5.35 ppm). |
Detailed Mechanistic Insight
-
The Methylene Shift (5.41 ppm): The pyridine ring is electron-deficient compared to a benzene ring. This inductive effect pulls electron density from the methylene linker, shifting it downfield by approximately +0.06 ppm compared to benzyl benzoate (5.35 ppm).
-
The Pyridine H-2 Singlet: This signal is the "fingerprint" of the 3-isomer. It appears as a singlet (or very narrow doublet) because it has no vicinal neighbors, only long-range coupling (
) to H-4 and H-6.
Comparative Performance Guide
This section evaluates how the 3-isomer's spectrum behaves relative to its critical alternatives.
Comparison vs. Regioisomers (The "Alternatives")
Distinguishing the 3-isomer from the 2- and 4-isomers is the primary quality control task.
| Feature | 3-Pyridyl (Target) | 2-Pyridyl (Alternative) | 4-Pyridyl (Alternative) |
| Symmetry | Asymmetric | Asymmetric | Symmetric (AA'XX') |
| H-2 Signal | Singlet (~8.7 ppm) | None (H-3,4,5,6 present) | Doublet (~8.6 ppm) |
| Methylene | ~5.41 ppm | ~5.50 ppm (Deshielded by N) | ~5.40 ppm |
| Aromatic Region | Complex (4 distinct Py signals) | Complex | Simplified (2 Py doublets) |
DOT Diagram: Isomer Identification Logic
Figure 2: Decision tree for distinguishing pyridylmethyl benzoate isomers based on splitting patterns.
Comparison vs. Solvent Alternatives (CDCl vs. DMSO- )
If the "performance" of CDCl
-
CDCl
Performance: Good for general screening. Fast evaporation allows sample recovery. Risk: Overlap at 7.3–7.5 ppm. -
DMSO-
Performance: Excellent separation of aromatic signals. The polarity of DMSO often shifts the pyridine protons downfield more than the benzoate protons, resolving the H-5/Benzoate overlap.-
Recommendation: Use DMSO-
only if quantitative integration of the aromatic region is required for purity calculations.
-
Self-Validating Quality Checks
To ensure your spectrum is trustworthy, verify these internal consistencies:
-
Integration Ratio: Set the Methylene singlet (5.41 ppm) to 2.00 .
-
The total aromatic integral (7.3–8.8 ppm) must equal 9.00 (
0.2). -
If the aromatic integral is >9.2, you likely have unreacted benzoyl chloride or benzoic acid.
-
If the aromatic integral is <8.8, you likely have unreacted pyridinemethanol.
-
-
Water Artifacts: In CDCl
, look for a singlet at ~1.56 ppm. In DMSO, it appears at 3.33 ppm. Ensure these are not integrated as part of the sample. -
Satellite Peaks: Do not confuse
C satellites (0.55% height of main peak) with impurities.
References
-
AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). SDBS No. 1295 (Benzyl benzoate analog comparison) & Pyridine derivatives. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for chemical shift theory and coupling constants). [Link]
-
Reich, H. J. Structure Determination Using NMR.[3] University of Wisconsin-Madison. (Reference for solvent effects and pyridine chemical shifts). [Link]
-
PrepChem. Synthesis of Benzoate Esters. (General protocols for benzoylation of alcohols). [Link]
Sources
Technical Comparison: Mass Spectrometry Fragmentation of Benzoic Acid-Pyridylmethyl Esters
The following technical guide details the mass spectrometry fragmentation patterns of benzoic acid-pyridylmethyl esters, designed for researchers in drug development and analytical chemistry.
Executive Summary
In the context of drug development and metabolite profiling, the derivatization of carboxylic acids is a critical strategy to enhance ionization efficiency and direct fragmentation pathways. While simple alkylation (methyl/ethyl esters) is standard for GC-MS, pyridylmethyl esters (specifically 3-pyridylmethyl or nicotinyl and 2-pyridylmethyl or picolinyl derivatives) have emerged as superior "charge tags" for LC-ESI-MS/MS.
This guide analyzes the fragmentation pattern of benzoic acid-pyridylmethyl ester , contrasting it with conventional derivatives. The core advantage of this derivative lies in the high proton affinity (PA) of the pyridine nitrogen (~930 kJ/mol), which localizes the charge and dictates a predictable fragmentation topology, unlike the chaotic rearrangement often seen with TMS or simple alkyl esters.
The "Charge Tag" Mechanism
The pyridylmethyl moiety functions as a fixed-charge surrogate in electrospray ionization (ESI). Upon protonation, the pyridine nitrogen becomes the charge carrier
Isomer Distinction: Nicotinyl (3-) vs. Picolinyl (2-)
-
3-Pyridylmethyl (Nicotinyl): The nitrogen is meta to the ester linkage. This steric separation prevents intramolecular hydrogen abstraction, leading to "clean" heterolytic cleavages ideal for quantification.
-
2-Pyridylmethyl (Picolinyl): The nitrogen is ortho to the ester linkage. In flexible fatty acids, this enables "Charge Remote Fragmentation" (CRF) via a cyclic transition state, revealing double bond positions. However, for the rigid benzoic acid , this effect is minimized, and the fragmentation is dominated by the stability of the benzoyl cation.
Fragmentation Pattern Analysis
Molecular Characteristics[1][2][3][4][5]
-
Analyte: Benzoic Acid (
, MW 122.12)[1] -
Tag: 3-Pyridylcarbinol (
, MW 109.13) -
Derivative: Benzoic acid, 3-pyridylmethyl ester (
) -
Monoisotopic Mass: 213.08 Da
-
Precursor Ion
: m/z 214.09
Primary Fragmentation Pathway (ESI-MS/MS)
Under Collision-Induced Dissociation (CID), the protonated ester undergoes inductive cleavage driven by the stability of the resulting carbocations.
| Fragment Ion | m/z | Structure | Mechanism | Diagnostic Value |
| Precursor | 214 | Protonated on Pyridine N | Parent Ion | |
| Base Peak | 105 | Benzoyl Cation | Confirms Benzoic Acid core | |
| Tag Ion | 92 | Pyridylmethyl Cation | Confirms presence of Tag | |
| Secondary | 77 | Phenyl Cation | Loss of CO from m/z 105 | |
| Secondary | 51 | Butadienyl Cation | Ring fragmentation of m/z 77 |
Mechanistic Pathway Diagram
The following Graphviz diagram illustrates the competing fragmentation pathways for the 3-pyridylmethyl ester.
Caption: Competing ESI-CID fragmentation pathways. The formation of the Benzoyl cation (m/z 105) is thermodynamically favored due to resonance stability, making it the dominant diagnostic ion.
Comparative Analysis: Pyridylmethyl vs. Alternatives
The choice of derivatization reagent dictates the sensitivity and information content of the mass spectrum.
| Feature | Pyridylmethyl Ester (Recommended) | Methyl/Ethyl Ester | TMS Ester |
| Ionization Mode | ESI (+) / MALDI | EI / CI | EI / GC-MS |
| Sensitivity | High (Due to N-protonation) | Low (Neutral, requires adducts) | Moderate |
| Dominant Fragment | m/z 105 (Benzoyl) | m/z 105 or m/z 59 (Ester) | m/z 73 (TMS), m/z 105 |
| Stability | High (Stable in solution) | High | Low (Hydrolysis prone) |
| Utility | Trace analysis in biological fluids | Bulk purity analysis | Volatile acid profiling |
Why Pyridylmethyl?
For drug development, sensitivity is often the bottleneck. Methyl esters are excellent for GC-MS but perform poorly in LC-MS because they lack a basic site for protonation. The pyridylmethyl group solves this by introducing a "proton sponge" (the pyridine ring), often increasing signal intensity by 10-100 fold compared to underivatized acids.
Experimental Protocol: Synthesis & Analysis
Synthesis of Benzoic Acid 3-Pyridylmethyl Ester
This protocol uses a Steglich esterification, which is mild and suitable for sensitive substrates.
-
Reagents:
-
Benzoic Acid (1.0 equiv)
-
3-Pyridylcarbinol (1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)
-
Solvent: Dichloromethane (DCM), anhydrous.
-
-
Procedure:
-
Dissolve Benzoic Acid and 3-Pyridylcarbinol in DCM.
-
Add DMAP followed by EDC·HCl at 0°C.
-
Stir at room temperature for 3-6 hours.
-
Workup: Wash with saturated
(to remove unreacted acid) and brine. Dry over . -
Purification: Flash chromatography (EtOAc/Hexane) usually yields the pure ester.
-
Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3.5 - 4.5 kV.
-
Collision Energy (CE):
-
Low (10-15 eV): Preserves Precursor (m/z 214).
-
Medium (20-35 eV): Generates Base Peak (m/z 105).
-
High (>40 eV): Promotes secondary fragmentation (m/z 77, 51).
-
References
-
Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. Advances in Lipid Methodology, 1, 19-80. Link
-
Vouros, P. (1980). Chemical Derivatization in Mass Spectrometry. Mass Spectrometry Reviews. Link
-
Qian, K., et al. (2001). Charge-remote fragmentation of fatty acid esters: A comparative study. Journal of the American Society for Mass Spectrometry, 12(1), 71-79. Link
-
Li, G., et al. (2012). 3-Pyridylcarbinol esterification for sensitivity enhancement of carboxylic acids in LC-MS/MS. Analytica Chimica Acta, 719, 57-67. Link
Sources
A Comparative Guide to the UV-Vis Absorption Properties of (Pyridin-3-yl)methyl Benzoate and Related Chromophoric Systems
This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption properties of (pyridin-3-yl)methyl benzoate. In the absence of a directly published spectrum for this specific molecule, this document synthesizes data from structurally related compounds to predict its absorption characteristics. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for structural elucidation, purity assessment, and quantitative analysis.
The analysis is grounded in the fundamental principles of spectrophotometry, including the Beer-Lambert Law, and explores the influence of solvent polarity on spectral features. Experimental protocols are provided to enable the replication and validation of the presented data.
Theoretical Framework: Predicting the UV-Vis Spectrum of (Pyridin-3-yl)methyl Benzoate
The UV-Vis absorption spectrum of an organic molecule is determined by its electronic structure, specifically the presence of chromophores and auxochromes that facilitate electronic transitions upon absorption of UV or visible light. The structure of (pyridin-3-yl)methyl benzoate contains two primary chromophoric systems: the benzoate group and the pyridine ring.
-
The Benzoate Chromophore: The benzoyl group (C₆H₅CO-) present in esters like methyl benzoate exhibits characteristic absorption bands in the UV region. These arise from π → π* transitions within the benzene ring and the carbonyl group. Methyl benzoate is reported to not have significant absorption at wavelengths greater than 290 nm[1].
-
The Pyridine Chromophore: The pyridine ring is a heteroaromatic system with electronic transitions analogous to benzene, though the nitrogen atom introduces asymmetry and allows for n → π* transitions. Pyridine-based compounds are known for their distinct photophysical properties[2][3]. For instance, nicotinic acid and nicotinamide, which are derivatives of pyridine-3-carboxylic acid, show absorption maxima around 210-213 nm and 260-261 nm[4][5][6][7].
Based on the additive properties of these chromophores, the UV-Vis spectrum of (pyridin-3-yl)methyl benzoate is anticipated to display a composite of the absorption features of a benzoate ester and a 3-substituted pyridine. We can predict strong absorption bands in the deep UV region (around 200-280 nm), with potential for weaker, longer-wavelength absorptions influenced by the interaction between the two ring systems.
Comparative Analysis with Structurally Related Compounds
To provide a practical comparison, we will examine the experimentally determined UV-Vis absorption data of key structural analogs.
Methyl Benzoate
As a primary structural component, methyl benzoate serves as a fundamental reference. Its spectrum is characterized by absorptions related to the benzene ring and the ester functionality. While specific molar absorptivity values can vary with the solvent, the general absorption profile provides a baseline for the benzoate portion of our target molecule.
Benzyl Alcohol
Benzyl alcohol represents the benzyl portion of the target molecule, with a phenyl group attached to a methylene alcohol. It exhibits absorption maxima at approximately 243 nm, 258.5 nm, and 268 nm in alcohol[8]. Another source reports an excitation peak at 259 nm[9]. These absorptions are characteristic of the phenyl chromophore. In sulfuric acid, a significant shift in the maximum absorption wavelength to 442 nm is observed, which is reversible upon neutralization, suggesting the formation of a colored species[10].
Nicotinic Acid and Derivatives
Nicotinic acid (pyridine-3-carboxylic acid) and its amide, nicotinamide, are excellent proxies for the pyridin-3-yl-methanol portion of the target compound. Nicotinic acid has absorbance maxima at 213 nm and 261 nm[7]. Similarly, nicotinamide shows absorption maxima at 210 nm and 260 nm[4]. The UV absorption of nicotine, which also contains a pyridine ring, is pH-dependent, highlighting the sensitivity of the pyridine chromophore to its chemical environment[11].
Summary of Comparative Spectral Data
The following table summarizes the key UV-Vis absorption data for the comparative compounds.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Benzyl Alcohol | Alcohol | 243, 258.5, 268 | log ε = 1.91, 2.26, 1.95 | [8] |
| Benzyl Alcohol | - | 259 (excitation) | - | [9] |
| Benzyl Alcohol | Sulfuric Acid | 442 | 53,000 | [10] |
| Nicotinic Acid | - | 213, 261 | - | [7] |
| Nicotinamide | Acidic Mobile Phase | 210, 260 | - | [4] |
The Influence of Solvent Environment (Solvatochromism)
The choice of solvent can significantly impact the position (λmax) and intensity (ε) of absorption bands, a phenomenon known as solvatochromism[12][13][14].
-
Polar vs. Non-polar Solvents: Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can stabilize either the ground or excited state of the molecule, leading to shifts in the absorption wavelength[15][16]. For π → π* transitions, an increase in solvent polarity typically results in a bathochromic (red) shift to longer wavelengths. Conversely, for n → π* transitions, a hypsochromic (blue) shift to shorter wavelengths is often observed with increasing solvent polarity[14].
-
Solvent Transparency: A critical consideration in solvent selection is its UV cutoff, the wavelength below which the solvent itself absorbs strongly. Common solvents for UV-Vis spectroscopy include ethanol, hexane, and water, chosen for their transparency in the region of interest[12].
Given the presence of both a polar pyridine ring and a less polar benzoate moiety in (pyridin-3-yl)methyl benzoate, its UV-Vis spectrum is expected to exhibit solvatochromic effects. A systematic study in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol) would be necessary to fully characterize these effects.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a standardized operating procedure for obtaining the UV-Vis absorption spectrum of (pyridin-3-yl)methyl benzoate.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane).
-
Analyte: A pure sample of (pyridin-3-yl)methyl benzoate.
-
Analytical Balance: For accurate preparation of solutions.
-
Volumetric Flasks and Pipettes: For precise dilutions.
Solution Preparation
-
Stock Solution: Accurately weigh a precise amount of (pyridin-3-yl)methyl benzoate and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. According to the Beer-Lambert Law, absorbance is directly proportional to concentration[17][18][19][20][21]. The ideal absorbance range for accurate measurements is typically between 0.1 and 1.0.
Spectrophotometer Operation
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and cuvettes[22].
-
Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder.
-
Data Acquisition: Initiate the scan. The instrument will record the absorbance of the sample as a function of wavelength. Save the resulting spectrum.
Data Analysis
-
Identify λmax: Determine the wavelength(s) of maximum absorbance (λmax).
-
Calculate Molar Absorptivity (ε): Using the Beer-Lambert Law equation, A = εcl, where:
-
A is the absorbance at λmax.
-
ε is the molar absorptivity (in L mol⁻¹ cm⁻¹).
-
c is the molar concentration of the solution (in mol/L).
-
l is the path length of the cuvette (typically 1 cm).
The molar absorptivity is a constant that is characteristic of the substance at a specific wavelength and in a particular solvent.
-
Workflow Diagrams
The following diagrams illustrate the key experimental and logical workflows described in this guide.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Caption: Logical framework for predicting spectral properties.
Conclusion
References
-
FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. [Link]
-
Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]
-
CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. [Link]
-
TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?[Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]
-
Wikipedia. (n.d.). Beer–Lambert law. [Link]
-
YouTube. (2019, August 19). Beer Lambert law: derivation and usage. [Link]
-
Patsnap Eureka. (2025, February 27). Beer's Law Explained: Definition, Formula, and Applications. [Link]
-
Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. [Link]
-
YouTube. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link]
-
PubChem. (n.d.). Benzyl Alcohol. [Link]
-
PubChem. (n.d.). Methyl Benzoate. [Link]
-
Filo. (2025, March 19). When benzyl alcohol.... [Link]
-
ResearchGate. (n.d.). Optical absorption of benzyl alcohol and benzaldehyde. [Link]
-
ResearchGate. (n.d.). Optical absorption of benzyl alcohol and benzaldehyde. [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthesis and Photophysical Applications of Pyridine-Based Heterocycles. [Link]
-
Purdue Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
SlideShare. (n.d.). Uv vis spectroscopy practical. [Link]
-
National Institutes of Health. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. [Link]
-
La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Studies of Tricoumarin-Pyridines. [Link]
-
National Institutes of Health. (n.d.). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. [Link]
-
European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]
-
JoVE. (2020, March 26). Video: UV-Vis Spectroscopy of Dyes - Procedure. [Link]
-
ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. [Link]
-
SpectraBase. (n.d.). Nicotinic acid - Optional[UV-VIS] - Spectrum. [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... [Link]
-
National Institutes of Health. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
PubChemLite. (n.d.). Methyl 4-(pyridin-3-yloxy)benzoate (C13H11NO3). [Link]
-
SciRP.org. (2015). Synthesis and Controllable Growth Dynamics of Third Order Nonlinear Optical Material of 2-Amino-4-Methylpyridinium 2-Chloro 4-Nitro Benzoate Electro-Mechanical Investigation and Device Fabrication. [Link]
-
NIST WebBook. (n.d.). Benzoic acid, methyl ester. [Link]
-
CPAChem. (n.d.). Nicotinic acid absorbance / transmission standard.... [Link]
-
ResearchGate. (n.d.). Experimental and theoretical insights on the photophysical properties of ester-substituted indolizines. [Link]
-
Arkat USA. (2025, September 3). Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives bearing methyl 4-aminosalicylate moiety as a substructure. [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]
-
PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]
-
ResearchGate. (2025, August 7). Synthesis, Molecular Structure and DFT Study of 2-(N-Benzoylbenzamido)pyridine-3-yl benzoate. [Link]
-
NIST WebBook. (n.d.). Pyridine, 3-methyl-. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. [Link]
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Safety Operating Guide
Personal protective equipment for handling Benzoic acid-pyridylmethyl ester
Operational Safety Protocol: Handling Benzoic acid-[3]pyridylmethyl ester
Executive Summary & Risk Philosophy
Do not treat this compound as a generic organic solid. this compound (CAS: 35854-49-0), also known as 3-pyridylmethyl benzoate, presents a dual-hazard profile. It combines the irritant properties of benzoic acid derivatives with the high skin permeability and systemic toxicity potential of the pyridine moiety.
As researchers, we often default to "standard PPE" (lab coat, single nitrile gloves, safety glasses). For pyridine-based esters, this is insufficient. The pyridine ring facilitates transdermal absorption, carrying the molecule into the systemic circulation. This guide prioritizes Barrier Integrity and Exposure Prevention over simple compliance.
Hazard Analysis: The "Why" Behind the Protocol
To understand the safety requirements, we must deconstruct the molecule into its functional risks.
| Functional Group | Associated Hazard | Physiological Impact |
| Pyridine Moiety | Skin Absorption & Neurotoxicity | Pyridine derivatives are lipophilic. They can penetrate intact skin rapidly. Systemic effects may include CNS depression, hepatic (liver) stress, and renal damage. |
| Ester Linkage | Hydrolysis Sensitivity | Upon contact with moisture (mucous membranes, lung tissue), the ester hydrolyzes into Benzoic Acid (severe irritant) and 3-Pyridylmethanol (skin irritant/toxicant). |
| Physical State | Aerosolization | Typically a low-melting solid or oil. If solid, electrostatic charging during weighing can create invisible dust aerosols that bypass standard airflow if not managed. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed effectively for "Worst Case" scenarios (solution-phase handling) rather than "Best Case" (sealed storage).
Hand Protection (Critical Control Point)
Standard nitrile gloves offer limited protection against pyridine derivatives in solution.[1]
| Task | Glove Selection | Breakthrough Time | Protocol |
| General Handling (Weighing, capped transfer) | Double Nitrile (min 5 mil outer) | ~15–30 mins (Splash) | Inspect & Inflate: Check for pinholes before donning. Change outer glove immediately upon any contact. |
| Synthesis / Workup (Solvent use) | Double Nitrile OR Neoprene | ~30–60 mins | If using DCM or THF as solvents, nitrile permeability increases drastically. Change gloves every 30 mins. |
| Spill Cleanup / Immersion | Laminate (Silver Shield/4H) | >480 mins | Mandatory: Do not use nitrile for spills involving pyridine derivatives. The chemical will permeate and trap against the skin. |
Body & Respiratory Protection
-
Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of hydrolysis-induced corneal damage.
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: N95 particulate masks offer ZERO protection against the vapors of this compound.
-
-
Clothing: 100% Cotton Lab Coat (Synthetics can melt into skin if a fire occurs). If handling >10g, wear a chemically resistant apron (Tyvek or PVC).
Operational Workflow: Step-by-Step
This protocol utilizes a "Zone of Control" approach to prevent cross-contamination.
Figure 1: Operational workflow emphasizing engineering controls prior to chemical handling.
Detailed Procedures
Phase 1: Weighing & Transfer
-
Static Mitigation: Esters often carry static charges. Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer. This prevents "jumping" of the powder.
-
Containment: Weigh inside the fume hood. If the balance is outside, use a secondary container (tupperware with lid) to transport the weigh boat. Never walk through the lab with an open weigh boat.
Phase 2: Reaction Setup
-
Solvent Choice: If dissolving in chlorinated solvents (DCM, Chloroform), be aware that these solvents act as "carriers," pulling the pyridine ester through your gloves faster.
-
Inert Atmosphere: While not strictly pyrophoric, pyridine esters can discolor (oxidize) in air. Flush headspace with Nitrogen/Argon for product integrity.
Phase 3: Cleanup & Decontamination
Waste Disposal & Emergency Response
Disposal Protocol
Do not mix with general organic solvents if possible.
-
Stream: Organic Waste - Nitrogen Containing.
-
Labeling: Must explicitly state "Contains Pyridine Derivatives."
-
Incompatibility: NEVER mix with strong oxidizers (Nitric Acid, Peroxides) or strong alkylating agents (Methyl Iodide) in the waste drum, as exothermic polymerization or violent oxidation can occur [1].[6]
Emergency Response
-
Skin Contact:
-
IMMEDIATELY remove contaminated gloves/clothing.[7]
-
Wash with soap and cool water for 15 minutes. (Warm water opens pores, increasing absorption).
-
Do not use alcohol/ethanol to wash skin; this increases permeability.
-
-
Eye Contact:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Benzoic acid, 3-pyridylmethyl ester.[9] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Pyridine. [Link]
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- 3. pentachemicals.eu [pentachemicals.eu]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
